2-(2-methylphenoxy)-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}propanamide
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Overview
Description
2-(2-methylphenoxy)-N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}propanamide is a complex organic compound that features a combination of aromatic and aliphatic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methylphenoxy)-N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}propanamide typically involves multiple steps, starting with the preparation of the core aromatic structures. The process often includes:
Formation of the Phenoxy Group: This step involves the reaction of 2-methylphenol with an appropriate halogenated compound under basic conditions to form the phenoxy group.
Amidation: The final step involves the reaction of the sulfonylated intermediate with 4-methyl-1-piperidinylamine to form the desired propanamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-(2-methylphenoxy)-N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}propanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like nitric acid for nitration or bromine for halogenation.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
2-(2-methylphenoxy)-N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}propanamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-methylphenoxy)-N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}propanamide involves its interaction with specific molecular targets. The sulfonyl group is known to interact with enzymes and receptors, potentially inhibiting their activity. This compound may also modulate signaling pathways involved in inflammation and pain.
Comparison with Similar Compounds
Similar Compounds
Sulfonamides: Compounds like sulfamethoxazole and sulfanilamide share the sulfonyl functional group.
Phenoxy Compounds: Compounds like 2-phenoxyethanol share the phenoxy group.
Uniqueness
2-(2-methylphenoxy)-N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}propanamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. Its structural complexity allows for diverse applications and interactions that are not observed in simpler compounds.
Properties
Molecular Formula |
C22H28N2O4S |
---|---|
Molecular Weight |
416.5 g/mol |
IUPAC Name |
2-(2-methylphenoxy)-N-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]propanamide |
InChI |
InChI=1S/C22H28N2O4S/c1-16-12-14-24(15-13-16)29(26,27)20-10-8-19(9-11-20)23-22(25)18(3)28-21-7-5-4-6-17(21)2/h4-11,16,18H,12-15H2,1-3H3,(H,23,25) |
InChI Key |
KZEAPYKPDYADFR-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C(C)OC3=CC=CC=C3C |
Origin of Product |
United States |
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